![molecular formula C15H16BFO2 B591665 (3-Fluoro-4'-propil-[1,1'-bifenil]-4-il)ácido bórico CAS No. 909709-42-8](/img/structure/B591665.png)

(3-Fluoro-4'-propil-[1,1'-bifenil]-4-il)ácido bórico

Descripción general

Descripción

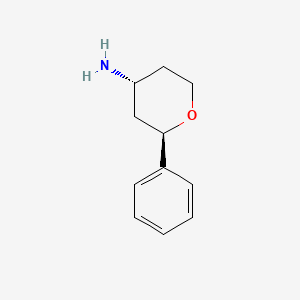

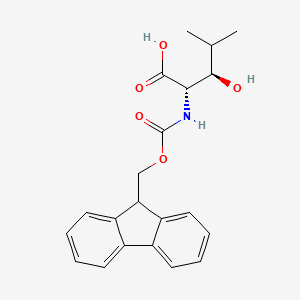

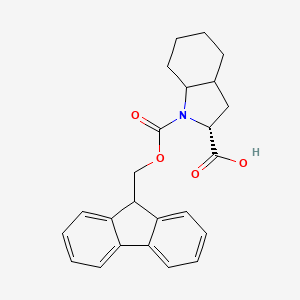

“(3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the molecular weight of 258.1 . Its IUPAC name is 3-fluoro-4’-propyl [1,1’-biphenyl]-4-ylboronic acid .

Synthesis Analysis

The synthesis of this compound involves two steps . The first step involves the condensation reaction of fluoro phenyl propionic acid and phenyl boronic acid to produce 3-fluoro-4’-butyl biphenyl boronic acid. The second step involves the decarboxylation of 3-fluoro-4’-butyl biphenyl boronic acid under alkaline conditions to remove the carboxyl group, resulting in 3-fluoro-4’-propyl biphenyl boronic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3 .Chemical Reactions Analysis

This compound can be used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis

The density of this compound is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.5±52.0 °C at 760 mmHg . It has a molar refractivity of 49.0±0.4 cm3 .Aplicaciones Científicas De Investigación

Estudios de Hidrólisis

Los ácidos bóricos y sus ésteres, incluyendo (3-Fluoro-4'-propil-[1,1'-bifenil]-4-il)ácido bórico, son compuestos altamente considerados para el diseño de nuevos fármacos y dispositivos de administración de fármacos . Sin embargo, estos compuestos solo son marginalmente estables en agua. La cinética de hidrólisis de algunos ésteres de pinacol de ácido fenilbórico depende de los sustituyentes en el anillo aromático . Además, el pH influye fuertemente en la velocidad de la reacción, la cual se acelera considerablemente a pH fisiológico .

Aplicaciones de Detección

Los ácidos bóricos se utilizan cada vez más en diversas áreas de investigación, incluidas las aplicaciones de detección . La interacción clave de los ácidos bóricos con los dioles permite su utilidad en diversas aplicaciones de detección . Estos pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado Biológico

La interacción de los ácidos bóricos con las proteínas permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto se puede utilizar para el etiquetado celular y la manipulación y modificación de proteínas .

Tecnologías de Separación

Los ácidos bóricos, incluido this compound, también se utilizan para la electroforesis de moléculas glicosiladas . Se emplean como materiales de construcción para micropartículas para métodos analíticos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1

Mecanismo De Acción

Target of Action

The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In transmetalation, the organoboron compound is transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which is a key step in the action of the compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Direcciones Futuras

As a boronic acid derivative, this compound has potential applications in various fields, including organic synthesis and medicinal chemistry. Its use in Suzuki–Miyaura coupling reactions makes it a valuable tool for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Análisis Bioquímico

Biochemical Properties

4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID plays a crucial role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is essential for the compound’s utility in sensing and analytical applications. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. Additionally, 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID binds to proteins and other biomolecules, influencing their activity and stability .

Cellular Effects

The effects of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. This compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the flow of metabolic intermediates. It has been shown to interact with enzymes involved in carbohydrate and lipid metabolism, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its physicochemical properties, including solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

[2-fluoro-4-(4-propylphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCBSYWWZAXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695025 | |

| Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909709-42-8 | |

| Record name | B-(3-Fluoro-4′-propyl[1,1′-biphenyl]-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909709-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-4'-propyl[biphenyl]-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

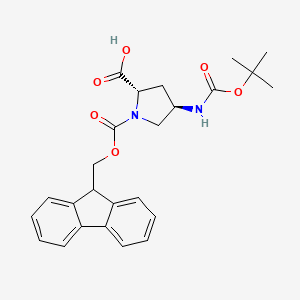

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

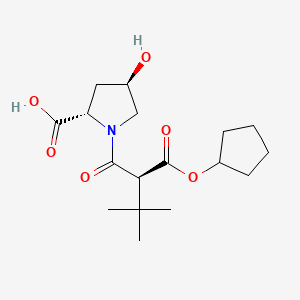

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)